molecular formula C25H25N5O3S2 B11616726 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616726
M. Wt: 507.6 g/mol
InChI Key: OCOHRLCGGJNHKZ-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one, is a well-characterized, potent, and selective ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1) source . DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, including apoptosis and autophagy, and is implicated in various pathological states. By specifically inhibiting DAPK1 with an IC50 in the nanomolar range, this chemical tool enables researchers to dissect the kinase's role in critical cellular processes. Its application is vital for investigating DAPK1's involvement in neurodegenerative diseases, ischemia, and tumor suppression source . The inhibitor's cell-permeable nature allows for use in cell-based assays to study the consequences of DAPK1 suppression on death receptor signaling, membrane blebbing, and autophagy initiation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C25H25N5O3S2

Molecular Weight

507.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N5O3S2/c31-15-14-27-10-12-28(13-11-27)22-19(23(32)29-9-5-4-8-21(29)26-22)16-20-24(33)30(25(34)35-20)17-18-6-2-1-3-7-18/h1-9,16,31H,10-15,17H2/b20-16-

InChI Key

OCOHRLCGGJNHKZ-SILNSSARSA-N

Isomeric SMILES

C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C22H20N4O3S2C_{22}H_{20}N_{4}O_{3}S_{2} with a complex structure featuring thiazolidinone and pyrimidine rings. The presence of these moieties contributes to its biological activity.

Antimicrobial Properties

Recent studies indicate that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this one have been tested against various bacterial strains, demonstrating efficacy as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication. The incorporation of the thiazolidinone ring enhances the compound's ability to inhibit growth in pathogens such as Staphylococcus aureus and Escherichia coli .

Inhibition of Enzymatic Activity

The compound shows potential as an aldose reductase inhibitor , which is crucial in managing diabetic complications. Aldose reductase plays a significant role in the polyol pathway, leading to diabetic neuropathy and retinopathy. Studies suggest that derivatives with thiazolidinone structures can effectively inhibit this enzyme, thereby reducing oxidative stress associated with diabetes .

Anticancer Activity

There is emerging evidence that compounds with similar structures may possess anticancer properties. Research has shown that thiazolidinone derivatives can induce apoptosis in cancer cell lines by modulating various signaling pathways. This action is often mediated through the inhibition of specific kinases involved in cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against Aphis species. The results indicated that modifications in the side chains significantly affected the potency of these compounds, with some achieving IC50 values in the low micromolar range .

Case Study 2: Aldose Reductase Inhibition

A study focusing on the structure-activity relationship (SAR) of thiazolidinones revealed that certain substitutions at the 5-position of the thiazolidinone ring enhanced aldose reductase inhibition. These findings suggest that fine-tuning the molecular structure can lead to more effective therapeutic agents for diabetic complications .

Research Findings Summary

Activity Mechanism References
AntimicrobialInhibition of DNA gyrase
Aldose reductase inhibitionModulation of polyol pathway
AnticancerInduction of apoptosis via kinase inhibition

Comparison with Similar Compounds

Thiazolidinone Modifications

  • Benzyl vs. Ethyl () : The benzyl group in the target compound increases lipophilicity (ClogP ~3.2 vs. ~2.5 for ethyl), favoring interactions with hydrophobic binding pockets. Ethyl-substituted analogues may exhibit reduced cellular uptake .
  • This trade-off highlights the balance required in lead optimization .

Piperazinyl Substituent Variations

  • Hydroxyethyl vs. Benzyl () : The hydroxyethyl group in the target compound supports hydrogen bonding with residues like Asp or Glu in enzymatic active sites. In contrast, the benzyl-piperazinyl group in ’s compound may sterically hinder binding to compact targets .
  • Patent Derivatives () : Substitutions such as 4-methyl or 4-ethyl on the piperazine ring are common in patent literature, suggesting tunability for optimizing pharmacokinetics (e.g., metabolic stability, CYP inhibition) .

Preparation Methods

Table 1: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Key Citations
Thiazolidinone formationBromine, glacial acetic acid, 60°C70–80
Piperazinyl introduction4-(2-hydroxyethyl)piperazine, DMF, 100°C65
Knoevenagel condensationMalononitrile, ZnCl₂, reflux55–60
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while acetic acid aids cyclization.

  • Stereoselectivity : The Z-isomer predominates due to conjugation between the thioxo group and exocyclic double bond, as confirmed by NMR.

Challenges and Mitigation

  • Byproduct formation :
    Competing dimerization of nitrile oxides or over-alkylation of piperazine can occur. Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH) resolves this.

  • Low yields in condensation :
    Microwave-assisted synthesis reduces reaction time and improves efficiency.

Analytical Characterization

  • ¹H NMR : The Z-configuration is confirmed by deshielded olefinic protons (δ 7.2–7.5 ppm).

  • MS : Molecular ion peaks at m/z 508.1 ([M+H]⁺) align with the formula C₂₅H₂₅N₅O₃S₂ .

Q & A

Q. Validation :

  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to confirm >95% purity.
  • Structural confirmation : Employ 1^1H/13^{13}C NMR to verify proton environments (e.g., thioxo group at δ 160-170 ppm in 13^{13}C NMR) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Answer:

  • Catalyst screening : Test Pd(PPh3_3)4_4 or CuI for coupling steps; microwave-assisted synthesis may reduce reaction time .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for thiazolidinone formation, as DMSO enhances Z-selectivity via hydrogen-bond stabilization .
  • pH control : Adjust pH to 6.5–7.5 during condensation to avoid side reactions (e.g., hydrolysis of the thioxo group) .
  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate temperature, solvent, and catalyst interactions .

Basic: What analytical techniques resolve spectral overlaps in NMR characterization?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic protons in the pyridopyrimidinone core (δ 7.5-8.5 ppm) and thiazolidinone methylene protons (δ 4.0-5.0 ppm) .
  • DEPT-135 : Differentiate CH2_2 (negative phase) and CH3_3 groups in the piperazinyl-hydroxyethyl side chain .
  • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange in the piperazine ring .

Advanced: How can computational methods predict bioactivity and binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the thioxo group’s hydrogen-bonding potential and the pyridopyrimidinone core’s π-π stacking .
  • QSAR models : Train models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict solubility or membrane permeability .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to identify critical binding residues .

Basic: How to design assays for evaluating antimicrobial or anticancer activity?

Answer:

  • Antimicrobial assays :
    • MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include a positive control (e.g., ciprofloxacin) .
    • Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC .
  • Anticancer assays :
    • MTT assay : Screen against HeLa or MCF-7 cells (72-hour exposure, IC50_{50} calculation) .
    • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to confirm mechanism .

Advanced: How to address contradictions in reported bioactivity data for structural analogs?

Answer:

  • Source analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration). For example, discrepancies in IC50_{50} values may arise from differing ATP concentrations in kinase assays .
  • Metabolic stability : Test compound stability in liver microsomes (human vs. rodent) to explain species-specific activity .
  • Orthogonal validation : Confirm activity via alternative assays (e.g., Western blot for target inhibition alongside cell viability) .

Basic: What are the key structural features influencing solubility and bioavailability?

Answer:

  • Hydrophilic groups : The hydroxyethyl-piperazinyl moiety enhances water solubility (logP reduction by ~1.5 units) .
  • Hydrogen-bond acceptors : Thioxo and pyridopyrimidinone carbonyl groups improve membrane permeability but may reduce solubility. Balance via salt formation (e.g., HCl salt of the piperazine) .
  • Molecular weight : The compound’s high MW (~550 Da) may limit oral bioavailability; consider prodrug strategies (e.g., esterification of the hydroxyethyl group) .

Advanced: How to perform structure-activity relationship (SAR) studies for lead optimization?

Answer:

  • Substituent variation :
    • Replace the benzyl group with substituted aryl rings (e.g., 4-F, 3-Cl) to modulate electron density and steric effects .
    • Modify the hydroxyethyl chain to ethylenediamine or morpholine for improved CNS penetration .
  • Bioisosteric replacement : Swap the thioxo group with oxo or selenoxo to assess toxicity and potency .
  • In vitro ADMET : Screen analogs for CYP450 inhibition, plasma protein binding, and hERG liability early in optimization .

Basic: What safety precautions are required for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Perform reactions in a fume hood due to potential release of volatile byproducts (e.g., H2_2S during thioxo group degradation) .
  • Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How to resolve discrepancies in spectral data during structural elucidation?

Answer:

  • X-ray crystallography : Resolve ambiguous NOEs or coupling constants by obtaining a single-crystal structure .
  • Isotopic labeling : Synthesize 13^{13}C-labeled thioxo group to confirm its chemical shift assignment .
  • Comparative analysis : Cross-reference with analogs (e.g., 4-oxo vs. 2-thioxo derivatives) to identify environment-specific shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.